molecular formula C13H12BrFN4O B2675851 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine CAS No. 2380142-30-1

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine

Cat. No.: B2675851
CAS No.: 2380142-30-1
M. Wt: 339.168
InChI Key: HKKGNXOOEQPGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine” is a chemical compound with the molecular formula C16H14BrN5O and a molecular weight of 372.226. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .


Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom. The pyrrolidine ring is attached to a bromopyridinyl group. The exact structure can be represented by the SMILES notation: C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC4=C3C=CC=N4.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.226 and a molecular formula of C16H14BrN5O. The solubility of this compound is not available. The compound has an XLogP3 value of 2.7, indicating its lipophilicity.

Safety and Hazards

The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use. Specific safety and hazard information for this compound is not available in the retrieved resources.

Future Directions

The compound could be used in the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN4O/c14-10-5-16-3-1-12(10)20-9-2-4-19(7-9)13-11(15)6-17-8-18-13/h1,3,5-6,8-9H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKGNXOOEQPGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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